Zervimesine

Description

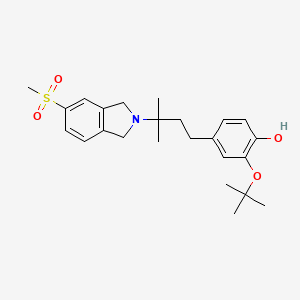

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[3-methyl-3-(5-methylsulfonyl-1,3-dihydroisoindol-2-yl)butyl]-2-[(2-methylpropan-2-yl)oxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO4S/c1-23(2,3)29-22-13-17(7-10-21(22)26)11-12-24(4,5)25-15-18-8-9-20(30(6,27)28)14-19(18)16-25/h7-10,13-14,26H,11-12,15-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQAPFMBJFZOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)CCC(C)(C)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802632-22-9 | |

| Record name | CT-1812 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802632229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CT-1812 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0661V34NTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zervimesine's Mechanism of Action in Alzheimer's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zervimesine (formerly CT1812), a novel, orally bioavailable small molecule, is emerging as a promising therapeutic candidate for Alzheimer's disease (AD). Its unique mechanism of action, centered on the sigma-2 (σ2) receptor, distinguishes it from traditional amyloid-centric therapies. This technical guide provides an in-depth exploration of this compound's core mechanism, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the involved signaling pathways. This compound acts as a negative allosteric modulator of the σ2 receptor, a protein identified as Transmembrane Protein 97 (TMEM97). This modulation disrupts the binding of toxic amyloid-beta (Aβ) oligomers to neuronal synapses, a key initiating event in the synaptic dysfunction and neurodegeneration characteristic of AD. By displacing bound Aβ oligomers and preventing their initial interaction with neuronal receptors, this compound protects synapses, restores cellular trafficking machinery, and ultimately aims to slow cognitive decline.

The Sigma-2 Receptor Complex: this compound's Primary Target

The primary molecular target of this compound is the σ2 receptor, a component of a larger protein complex at the neuronal membrane. This complex is understood to include Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), playing a crucial role in the internalization and trafficking of various cellular components, including, pathologically, Aβ oligomers.

In Alzheimer's disease, the expression of the σ2 receptor is upregulated at synapses, creating more binding sites for toxic Aβ oligomers. This binding initiates a cascade of detrimental downstream effects, including impaired synaptic plasticity, disrupted cellular trafficking, and eventual synaptic loss.

This compound, as a σ2 receptor antagonist, functions as a negative allosteric modulator. It binds to the receptor at a site distinct from the Aβ oligomer binding site, inducing a conformational change that reduces the receptor's affinity for Aβ oligomers. This allosteric antagonism has two key therapeutic effects:

-

Displacement of Bound Oligomers: this compound can actively displace Aβ oligomers that are already bound to neuronal synapses, facilitating their clearance.

-

Prevention of Oligomer Binding: By reducing the receptor's affinity for Aβ, this compound prevents the initial docking of toxic oligomers onto the neuronal surface.

Signaling Pathways and Cellular Mechanisms

The interaction of this compound with the σ2 receptor complex initiates a cascade of downstream signaling events that counteract the neurotoxic effects of Aβ oligomers.

Downstream of the initial binding event, this compound's modulation of the σ2 receptor complex influences several key cellular pathways implicated in AD pathogenesis:

-

Vesicular Trafficking: Aβ oligomers are known to disrupt normal vesicular trafficking within neurons, leading to the accumulation of cellular debris and impaired delivery of essential proteins to the synapse. By preventing Aβ oligomer binding, this compound helps to restore the normal function of endosomal and lysosomal pathways, promoting cellular homeostasis.

-

Synaptic Plasticity: The binding of Aβ oligomers to the σ2 receptor complex is a primary trigger for the inhibition of long-term potentiation (LTP), a cellular correlate of learning and memory. By blocking this interaction, this compound is proposed to preserve synaptic plasticity and, consequently, cognitive function.

-

Neuroinflammation: While not its primary mechanism, the reduction of Aβ oligomer-induced synaptic stress by this compound may lead to a downstream reduction in neuroinflammatory responses. Clinical studies have shown changes in biomarkers associated with neuroinflammation following this compound treatment.

Preclinical and Clinical Evidence: Quantitative Data

The mechanism of action of this compound is supported by a growing body of preclinical and clinical data.

Table 1: Preclinical Efficacy of this compound (CT1812)

| Model System | Experiment | Key Finding | Reference |

| Primary rat cortical neurons | Aβ42 Oligomer Binding Assay | This compound (CT1812) dose-dependently displaced bound Aβ42 oligomers. | Izzo et al., 2014 |

| Primary rat cortical neurons | Synaptic Density Assay | Treatment with this compound rescued Aβ42 oligomer-induced loss of synaptic puncta. | Izzo et al., 2014 |

| APP/PS1 transgenic mice | Morris Water Maze | Oral administration of a this compound analog restored cognitive function to wild-type levels. | Izzo et al., 2014 |

| Human AD postmortem brain tissue | Ex vivo Aβ Oligomer Displacement | This compound displaced endogenous Aβ oligomers from synaptic proteins.[1] | Izzo et al., 2021 |

Table 2: Clinical Biomarker Changes with this compound Treatment (Phase 1b/2a & SHINE Studies)

| Biomarker | Matrix | Change with this compound | Significance | Reference |

| Aβ Oligomers | CSF | Increased | Suggests displacement from brain tissue into CSF. | Izzo et al., 2021 |

| Neurogranin | CSF | Decreased | Indicates a reduction in synaptic damage. | Izzo et al., 2021 |

| Synaptotagmin-1 | CSF | Decreased | Consistent with reduced synaptic damage. | Izzo et al., 2021 |

| Glial Fibrillary Acidic Protein (GFAP) | Plasma | Reduced | Suggests a decrease in neuroinflammation. | Cognition Therapeutics, 2025 |

| Neurofilament Light (NfL) | Plasma | Reduced | Indicates a reduction in neurodegeneration. | Cognition Therapeutics, 2025 |

Detailed Experimental Protocols

Aβ42 Oligomer Preparation and Binding Assay (Adapted from Izzo et al., 2014)

This protocol describes the preparation of synthetic Aβ42 oligomers and their use in a neuronal binding assay to assess the displacement activity of compounds like this compound.

-

Aβ42 Oligomer Preparation:

-

Resuspend synthetic Aβ42 peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and incubate to ensure monomerization.

-

Evaporate HFIP and resuspend the peptide film in dimethyl sulfoxide (DMSO).

-

Dilute with sterile water to a final concentration that promotes oligomer formation and incubate at 4°C for 24 hours.

-

Confirm oligomer formation using Western blotting.

-

-

Neuronal Culture:

-

Culture primary rat cortical neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 for 21 days in vitro (DIV) to allow for mature synapse formation.

-

-

Binding and Displacement Assay:

-

Add prepared Aβ42 oligomers to the mature neuronal cultures and incubate to allow for binding to synapses.

-

Add this compound or vehicle control at various concentrations and incubate for a specified period.

-

Fix the cells with paraformaldehyde.

-

Perform immunocytochemistry using antibodies against a dendritic marker (e.g., MAP2), a presynaptic marker (e.g., synaptophysin), and Aβ.

-

Acquire images using a high-content automated microscope.

-

Quantify the amount of Aβ puncta co-localized with synaptic markers along the dendrites.

-

Calculate the percentage displacement of Aβ oligomers by this compound compared to the vehicle control.

-

Cerebrospinal Fluid (CSF) Proteomics Analysis (General Protocol)

This protocol outlines a general workflow for the analysis of CSF proteomics to identify pharmacodynamic biomarkers of this compound treatment.

-

CSF Sample Collection:

-

Collect CSF from study participants at baseline and following the treatment period with this compound or placebo.

-

Immediately process and store samples at -80°C.

-

-

Sample Preparation:

-

Optional: Deplete high-abundance proteins (e.g., albumin) to enhance the detection of lower-abundance proteins.

-

Reduce and alkylate cysteine residues to denature proteins and prevent disulfide bond reformation.

-

Digest proteins into peptides using an enzyme such as trypsin.

-

-

Tandem Mass Tag (TMT) Labeling:

-

Label peptides from each sample with a unique TMT isobaric tag. This allows for the pooling of multiple samples for a single mass spectrometry run, enabling multiplexed quantification.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the labeled peptides using liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify the relative abundance of each peptide (and thus protein) across the different samples based on the TMT reporter ion intensities.

-

-

Data Analysis:

-

Use specialized software to identify proteins from the MS/MS spectra and quantify their relative abundance.

-

Perform statistical analysis to identify proteins that are significantly altered in the this compound-treated group compared to the placebo group and from baseline.

-

-

Biomarker Identification:

-

Utilize bioinformatics tools to perform pathway analysis and network mapping on the differentially expressed proteins to identify biological processes and signaling pathways modulated by this compound.

-

Conclusion and Future Directions

This compound's mechanism of action represents a novel and promising approach to Alzheimer's disease therapy. By targeting the σ2 receptor and disrupting the initial binding of toxic Aβ oligomers to synapses, this compound addresses a critical upstream event in the neurodegenerative cascade. The preclinical and clinical data gathered to date provide strong evidence for its proposed mechanism and support its continued development.

Future research will focus on further elucidating the downstream signaling pathways affected by this compound and identifying additional biomarkers to track its therapeutic effects. The ongoing Phase 2 and upcoming Phase 3 clinical trials will be crucial in determining the long-term safety and efficacy of this compound in slowing cognitive decline and modifying the course of Alzheimer's disease. The unique synaptic protection offered by this compound may also position it as a valuable component of combination therapies for this complex and devastating disease.

References

Zervimesine's Engagement with the Sigma-2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zervimesine (CT1812) is a clinical-stage small molecule antagonist of the sigma-2 (σ2) receptor, which has been identified as the transmembrane protein 97 (TMEM97).[1][2] This receptor is a key therapeutic target in neurodegenerative diseases, particularly Alzheimer's disease, due to its role as a binding site for toxic amyloid-beta (Aβ) oligomers.[2][3] this compound is designed to selectively bind to the sigma-2 receptor complex, acting as a negative allosteric modulator. This action displaces Aβ oligomers from their neuronal receptors, thereby mitigating their synaptotoxic effects.[2][4] This technical guide provides an in-depth overview of the binding affinity of this compound to the sigma-2 receptor, details the experimental protocols used for its characterization, and illustrates the associated signaling pathways.

Quantitative Binding and Functional Data

While direct competitive binding affinity values (Kᵢ) for this compound are not extensively published in publicly available literature, its potent functional interaction with the sigma-2 receptor in the context of Alzheimer's disease pathology has been quantified. The following table summarizes the key quantitative data for this compound's activity related to its engagement with the sigma-2 receptor and its primary therapeutic effect of displacing Aβ oligomers.

| Parameter | Value | Description | Source |

| EC₅₀ (Treatment) | 358 nM | Effective concentration to displace 50% of pre-bound amyloid-beta oligomers from neurons. | [1] |

| EC₅₀ (Prevention) | 6.8 µM | Effective concentration to prevent 50% of amyloid-beta oligomer binding to neurons. | [1] |

These values demonstrate this compound's potent activity in rescuing neurons from the toxic effects of Aβ oligomers, a key downstream consequence of its interaction with the sigma-2 receptor.

Experimental Protocols

The binding affinity of ligands for the sigma-2 receptor is typically determined using competitive radioligand binding assays. A standard protocol for this assay is detailed below.

Competitive Radioligand Binding Assay for Sigma-2 Receptor

This protocol is a standard method used to determine the binding affinity (Kᵢ) of a test compound, such as this compound, for the sigma-2 receptor.

1. Materials and Reagents:

-

Radioligand: [³H]1,3-di-o-tolyl-guanidine ([³H]DTG), a non-selective sigma receptor ligand.

-

Sigma-1 Masking Ligand: (+)-Pentazocine, to selectively block the sigma-1 receptor binding sites.

-

Non-specific Binding Control: Haloperidol or unlabeled DTG at a high concentration (e.g., 10 µM).

-

Membrane Preparation: Homogenized tissue or cell lysates rich in sigma-2 receptors (e.g., from rat liver or specific cell lines).

-

Assay Buffer: Typically a Tris-HCl based buffer at a physiological pH.

-

Scintillation Cocktail and Counter: For detection of radioactivity.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

2. Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from a tissue source known to express a high density of sigma-2 receptors.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, [³H]DTG at a concentration near its Kₔ, and (+)-pentazocine to saturate the sigma-1 receptors.

-

Competitive Inhibition: Add varying concentrations of the test compound (e.g., this compound) to the wells to compete with [³H]DTG for binding to the sigma-2 receptor.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Below is a graphical representation of this experimental workflow.

Workflow for determining sigma-2 receptor binding affinity.

Signaling Pathways and Mechanism of Action

This compound's therapeutic rationale is based on its ability to modulate the sigma-2 receptor, which is implicated in the pathophysiology of Alzheimer's disease. The sigma-2 receptor (TMEM97) is part of a larger protein complex that can include the Progesterone Receptor Membrane Component 1 (PGRMC1).[4] This complex acts as a synaptic receptor for soluble Aβ oligomers, which are known to be highly neurotoxic.

The binding of Aβ oligomers to the sigma-2 receptor complex is a critical early event in the synaptic dysfunction cascade observed in Alzheimer's disease. This binding can lead to impaired synaptic plasticity, loss of dendritic spines, and ultimately, neuronal death.

This compound acts as an allosteric antagonist at the sigma-2 receptor complex.[4] By binding to this complex, this compound induces a conformational change that reduces the affinity of Aβ oligomers for their binding site. This leads to the displacement of already bound oligomers and prevents further binding.[1] The displaced Aβ oligomers can then be cleared from the synaptic cleft. This mechanism of action is depicted in the signaling pathway diagram below.

References

- 1. Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CT1812, a Small Molecule Sigma-2 Receptor Antagonist for Alzheimer's Disease Treatment: A Systematic Review of Available Clinical Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812) as a Therapeutic Candidate for Mild to Moderate Alzheimer’s Disease: A Scoping Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Zervimesine (CT-1812): A Preclinical Toxicology and Safety Profile Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Zervimesine (CT-1812), an investigational small molecule drug developed by Cognition Therapeutics, is a selective sigma-2 (σ2) receptor antagonist designed to treat neurodegenerative diseases, most notably Alzheimer's disease.[1] Its mechanism of action involves modulating the σ2 receptor complex, which in turn displaces toxic amyloid-beta (Aβ) oligomers from neuronal synapses.[1][2][3][4] This is hypothesized to prevent the synaptotoxicity that is a hallmark of Alzheimer's disease, thereby protecting against cognitive decline. While extensive clinical trial data is available, this guide focuses on the publicly available information regarding the preclinical toxicology and safety of this compound.

It is important to note that specific quantitative preclinical toxicology data, such as No-Observed-Adverse-Effect Level (NOAEL) and Lethal Dose, 50% (LD50), are not extensively detailed in the public domain. The available information consistently characterizes this compound as being "well-tolerated" in preclinical models, with a favorable safety profile observed in subsequent clinical trials.

Mechanism of Action and Rationale for Safety

This compound's therapeutic rationale is rooted in its ability to interfere with the binding of toxic Aβ oligomers to the σ2 receptor complex on neuronal surfaces.[1] This displacement is believed to mitigate the downstream cascade of synaptic damage and neuronal dysfunction.

dot

References

- 1. This compound | ALZFORUM [alzforum.org]

- 2. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - UCL Discovery [discovery.ucl.ac.uk]

- 3. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase 1b randomized clinical trial of CT1812 to measure Aβ oligomer displacement in Alzheimer’s disease using an indwelling CSF catheter - PMC [pmc.ncbi.nlm.nih.gov]

Zervimesine's Impact on Amyloid-Beta: A Technical Guide for Researchers

Executive Summary

Zervimesine (CT1812) is an investigational small molecule therapeutic that represents a novel approach to addressing the pathology of Alzheimer's disease. Unlike traditional therapies aimed at preventing the formation of amyloid-beta (Aβ) plaques, this compound acts as a selective antagonist of the sigma-2 (σ2) receptor complex. This interaction allosterically modulates other synaptic receptors, leading to the displacement of toxic Aβ oligomers from neuronal synapses. This technical guide synthesizes the available preclinical and clinical data on this compound, focusing on its mechanism of action, its effects on Aβ oligomer-related pathology, and the experimental methodologies used to elucidate these effects. The evidence suggests that this compound's primary effect is not the inhibition of Aβ oligomerization itself, but rather the mitigation of its synaptotoxicity by preventing and reversing its binding to neurons.

Mechanism of Action: A Paradigm Shift from Aggregation Inhibition

This compound's therapeutic rationale is centered on its function as a sigma-2 (σ2) receptor antagonist.[1] The σ2 receptor is part of a complex that includes the progesterone receptor membrane component 1 (PGRMC1) and is involved in regulating the affinity of Aβ oligomers for neuronal receptors.[1] By binding to the σ2 receptor, this compound acts as a negative allosteric modulator, reducing the ability of toxic Aβ oligomers to bind to synapses.[1] Preclinical studies have demonstrated that compounds in the same class as this compound not only block the binding of various Aβ species to neuronal receptors but can also displace them after they have bound.[1] This mechanism suggests a neuroprotective role by shielding synapses from the damaging effects of Aβ oligomers, which are widely considered to be a primary driver of synaptic dysfunction and cognitive decline in Alzheimer's disease.[2][3]

The proposed signaling pathway for this compound's action is depicted below.

Quantitative Data on this compound's Effects

While specific data on the direct inhibition of Aβ oligomerization (e.g., IC50 values from Thioflavin T assays) are not extensively available in public literature, preclinical and clinical studies provide quantitative insights into this compound's ability to displace Aβ oligomers and modulate downstream biomarkers.

Preclinical Evidence of Aβ Oligomer Displacement

Preclinical studies have demonstrated that this compound can significantly displace Aβ oligomers from synapses. These experiments were conducted in vitro using cultured neurons, ex vivo with postmortem human brain tissue, and in vivo in transgenic mouse models of Alzheimer's disease.[4]

| Model System | Key Finding | Reference |

| Cultured Neurons | Blocks binding of toxic Aβ oligomers to synapses and restores trafficking deficits. | [5] |

| Human AD Brain Tissue (ex vivo) | Displaces bound Aβ oligomers from cortical tissue slices. | [3] |

| APP/PS1 Transgenic Mice (in vivo) | Displaces Aβ oligomers into the brain's interstitial fluid and cerebrospinal fluid (CSF). | [3] |

Clinical Biomarker Data

Clinical trials have assessed the impact of this compound on various CSF and plasma biomarkers, providing evidence of its target engagement and downstream effects on Alzheimer's disease pathology.

| Clinical Study | Biomarker | Result | Reference |

| Phase 1b (SNAP - NCT03522129) | CSF Aβ Oligomers | Increased by >250-500% above baseline after a single dose of CT1812 (560 mg), suggesting displacement from the brain. No change was observed with placebo. | [6][7] |

| CSF Aβ40 and Aβ42 Monomers | Little to no change observed. | [7] | |

| Phase 2 (SHINE - NCT03507790) | Plasma p-tau217 | Lower baseline levels correlated with a more robust cognitive response. In patients with lower p-tau217, this compound slowed cognitive decline by 95% compared to placebo. | [8][9] |

| Plasma Glial Fibrillary Acidic Protein (GFAP) | Significant reductions observed in the low-p-tau217 subgroup, indicating reduced neuroinflammation. | [10] | |

| Plasma Neurofilament Light (NfL) | Reduced in this compound-treated participants compared to placebo, suggesting a reduction in neurodegeneration. | [10] | |

| CSF Aβ species | Normalizing trends observed. | [11][12] | |

| Cognitive Decline (ADAS-Cog11) | In the SHINE low-p-tau217 subgroup, this compound treatment resulted in a 95% slowing of cognitive decline compared to placebo. | [8][9] | |

| Phase 2 (SHIMMER - NCT05225415) in DLB | Neuropsychiatric Inventory (NPI-12) | This compound-treated patients scored 86% better than placebo-treated patients after six months. | [11] |

Experimental Protocols and Methodologies

The following sections outline the key experimental methodologies used to evaluate the effects of this compound on Aβ oligomers.

Aβ Oligomer Displacement Assays

As detailed in Izzo et al. (2021), the displacement of Aβ oligomers by this compound was assessed using several models:[4]

-

In Vitro Synaptic Binding Assay:

-

Primary cortical neurons are cultured.

-

Fluorescently labeled Aβ oligomers are applied to the neurons.

-

This compound is added at various concentrations.

-

The displacement of fluorescent Aβ oligomers from synapses is quantified using high-content imaging.

-

-

Ex Vivo Human Brain Tissue Assay:

-

Unfixed postmortem cortical tissue from Alzheimer's patients is sectioned.

-

Sections are incubated with this compound or a vehicle control.

-

The amount of endogenous Aβ oligomers remaining in the tissue is measured by ELISA or Western blot.

-

-

In Vivo Microdialysis in Transgenic Mice:

-

A microdialysis probe is implanted into the hippocampus of an APP/PS1 transgenic mouse.

-

This compound is administered systemically.

-

Interstitial fluid is collected at timed intervals.

-

Aβ oligomer levels in the dialysate are measured to assess their displacement from brain tissue into the extracellular space.

-

Analysis of Clinical Biomarkers

In human clinical trials, CSF and plasma samples are analyzed to measure changes in key biomarkers:

-

CSF Aβ Oligomer Measurement: A specialized microimmunoelectrode (MIE) with an oligomer-selective antibody (A11) or native Western blots are used to quantify Aβ oligomer levels in CSF samples collected via lumbar catheter.[3]

-

Standard Biomarker Analysis: Commercially available ELISA or other immunoassay platforms are used to measure levels of Aβ40, Aβ42, p-tau217, NfL, and GFAP in CSF and plasma.

Hypothetical Workflow for Assessing Aggregation Inhibition (Thioflavin T Assay)

While the primary mechanism of this compound is not the inhibition of oligomerization, a Thioflavin T (ThT) assay is a standard method to assess a compound's effect on amyloid fibril formation. A generalized protocol is provided below.

-

Preparation: Aβ monomers are prepared in a suitable buffer. A stock solution of ThT is prepared and filtered.

-

Incubation: Aβ monomers are incubated with either this compound at various concentrations or a vehicle control in a 96-well plate. The plate is incubated at 37°C with continuous shaking to promote aggregation.

-

Measurement: At specified time points, ThT is added to the wells, and fluorescence is measured using a plate reader with excitation at ~450 nm and emission at ~485 nm.

-

Analysis: An increase in ThT fluorescence indicates the formation of β-sheet-rich amyloid fibrils. The effect of this compound would be determined by comparing the fluorescence curves of the treated samples to the control.

The logical workflow for such an experiment is visualized below.

Conclusion

This compound presents a unique, targeted approach for the treatment of Alzheimer's disease by focusing on the toxic interaction between Aβ oligomers and neuronal synapses. Its mechanism as a σ2 receptor antagonist that displaces bound oligomers is supported by a growing body of preclinical and clinical evidence. The significant increase in CSF Aβ oligomers following this compound administration in patients provides strong evidence of target engagement in the central nervous system. Furthermore, the modulation of downstream biomarkers of neuroinflammation and neurodegeneration, particularly in patients with lower baseline tau pathology, suggests a disease-modifying potential. While this compound may not directly inhibit the formation of Aβ oligomers, it effectively mitigates their pathological effects at the synapse, offering a promising neuroprotective strategy for individuals with Alzheimer's disease. Further research and ongoing clinical trials will continue to delineate the full therapeutic potential of this novel compound.

References

- 1. This compound | ALZFORUM [alzforum.org]

- 2. cogrx.com [cogrx.com]

- 3. cogrx.com [cogrx.com]

- 4. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Investigating CT1812: an S2R modulator in development for Alzheimer’s disease | VJDementia [vjdementia.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. A phase 1b randomized clinical trial of CT1812 to measure Aβ oligomer displacement in Alzheimer’s disease using an indwelling CSF catheter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ir.cogrx.com [ir.cogrx.com]

- 9. Cognition Therapeutics Presents Phase 3 Plan for this compound (CT1812) in Alzheimer’s Disease at Clinical Trials on Alzheimer’s Disease (CTAD) Conference - BioSpace [biospace.com]

- 10. ir.cogrx.com [ir.cogrx.com]

- 11. Cognition Therapeutics Presents Data at AAIC Highlighting Broad Neurological Impact of this compound (CT1812) in Dementia with Lewy Bodies and Alzheimer’s Disease - BioSpace [biospace.com]

- 12. firstwordpharma.com [firstwordpharma.com]

Zervimesine (CT1812): A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zervimesine (CT1812) is a first-in-class, orally bioavailable, small-molecule antagonist of the sigma-2 (σ2) receptor, which has been identified as the transmembrane protein 97 (TMEM97). It is under clinical investigation as a potential disease-modifying therapy for neurodegenerative disorders, including Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB). This compound's primary mechanism of action involves the allosteric modulation of the σ2 receptor complex, which prevents the binding of and displaces toxic amyloid-beta (Aβ) and alpha-synuclein (ɑ-synuclein) oligomers from neuronal synapses. This action is hypothesized to mitigate downstream synaptotoxicity, restore cellular trafficking processes, and ultimately slow cognitive decline. This document provides a comprehensive technical overview of the pharmacokinetics, pharmacodynamics, and associated experimental methodologies for this compound.

Pharmacodynamics: The Science of this compound's Action

This compound's therapeutic rationale is centered on its function as a negative allosteric modulator of the σ2 receptor complex. This receptor is a binding site for toxic protein oligomers, which are implicated in the pathology of several neurodegenerative diseases.[1][2]

Mechanism of Action

This compound binds to the σ2 receptor (TMEM97), which is believed to interact with other proteins like the progesterone receptor membrane component 1 (PGRMC1) and the cellular prion protein (PrPc) at the neuronal synapse. This binding event is thought to destabilize the binding site for toxic oligomers (such as Aβ and ɑ-synuclein), increasing their off-rate and facilitating their clearance into the cerebrospinal fluid (CSF).[1] By preventing these toxic oligomers from binding to and damaging synapses, this compound is proposed to protect synaptic integrity and function.[3]

Target Engagement & Effects

Clinical and preclinical studies have demonstrated clear evidence of target engagement. In Alzheimer's patients, administration of this compound led to a significant increase in the concentration of Aβ oligomers in the CSF, consistent with the displacement of these oligomers from the brain.[1] This was not accompanied by changes in Aβ monomer levels, indicating a selective action on the pathogenic oligomeric species.[1] Furthermore, treatment has been associated with a reduction in CSF concentrations of synaptic damage markers (neurogranin and synaptotagmin) and phosphorylated tau fragments.[1] Proteomic analyses of CSF from clinical trial participants revealed that this compound treatment alters biological pathways related to synaptic function, vesicle trafficking, and lipoprotein biology.[4]

Signaling Pathway

The binding of this compound to the σ2 receptor (TMEM97) initiates a cascade that prevents the synaptotoxicity induced by Aβ oligomers. The diagram below illustrates this proposed signaling pathway.

Pharmacokinetics: Absorption, Distribution, and Metabolism

The pharmacokinetic (PK) profile of this compound has been characterized in Phase 1 clinical trials involving healthy young and elderly volunteers. The drug exhibits properties suitable for a once-daily oral therapeutic for chronic neurodegenerative disease.

Absorption and Distribution

This compound is orally bioavailable and designed to be highly brain-penetrant.[1] Following single and multiple ascending doses, plasma concentrations of this compound were found to be dose-proportional across a wide range.[5] The drug was measurable in the CSF of subjects at doses of 560 mg and 840 mg, confirming its ability to cross the blood-brain barrier.[6] In elderly subjects (≥65 years old), the maximum plasma concentration (Cmax) and total exposure (AUC) were approximately 1.5 to 1.6 times higher than in younger subjects.[6]

Metabolism and Excretion

A dedicated study using radiolabeled [14C]-CT1812 was conducted to understand the absorption, metabolism, and excretion of the drug. Minimal accumulation was observed after 14 days of once-daily dosing.[5]

Quantitative Pharmacokinetic Data

The following tables summarize the mean plasma pharmacokinetic parameters of this compound from a Phase 1 study in healthy volunteers.[5]

Table 1: Mean Plasma PK Parameters in Healthy Young Subjects (Single Ascending Dose - SAD)

| Dose Level (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-last) (hr*ng/mL) |

| 280 | 1410 (±380) | 1.5 (1-4) | 12600 (±3700) |

| 560 | 2530 (±650) | 1.5 (1-2) | 26000 (±8100) |

| 840 | 4400 (±1400) | 1.5 (1-4) | 48700 (±13300) |

| 1120 | 5570 (±1330) | 2.0 (1-4) | 68200 (±21100) |

| Data presented as mean (±SD) for Cmax and AUC; median (range) for Tmax. |

Table 2: Mean Plasma PK Parameters in Healthy Young & Elderly Subjects (Multiple Ascending Dose - MAD at Day 14)

| Cohort | Dose Level (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (hr*ng/mL) |

| Young | 280 | 1340 (±350) | 1.5 (1-2) | 11400 (±3200) |

| Young | 560 | 2630 (±870) | 1.5 (1.5-2) | 25800 (±8500) |

| Young | 840 | 4750 (±1900) | 1.5 (1.5-2) | 46700 (±18400) |

| Elderly (≥65) | 560 | 4250 (±1280) | 1.5 (1.5-4) | 39800 (±12800) |

| Data presented as mean (±SD) for Cmax and AUC; median (range) for Tmax. |

Key Experimental Protocols

The pharmacodynamic and pharmacokinetic properties of this compound have been elucidated through a series of preclinical and clinical experiments. The methodologies for key assays are detailed below.

Protocol: Quantification of this compound in Plasma and CSF

This protocol describes the method used to determine the concentration of this compound in biological matrices, essential for pharmacokinetic analysis.

-

Objective: To quantify this compound concentrations in human plasma and cerebrospinal fluid.

-

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Procedure:

-

Sample Collection: Collect plasma and CSF from subjects at specified time points post-dose.[3] Samples are immediately processed and stored at -80°C until analysis.

-

Sample Preparation: Thaw samples on ice. Precipitate proteins by adding a volume of organic solvent (e.g., acetonitrile) containing an internal standard. Vortex and centrifuge to pellet the precipitated protein.

-

Extraction: Transfer the supernatant to a clean tube or 96-well plate and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solution.

-

LC Separation: Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., a C18 column). Elute this compound and the internal standard using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

MS/MS Detection: Introduce the eluent into a triple quadrupole mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions for both this compound and the internal standard using Multiple Reaction Monitoring (MRM).

-

Quantification: Construct a calibration curve using standards of known this compound concentration. Determine the concentration in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Protocol: Aβ Oligomer Displacement Assay (from Human Brain Tissue)

This ex vivo assay provides direct evidence of this compound's ability to displace bound Aβ oligomers from human brain tissue, a key pharmacodynamic effect.

-

Objective: To measure the displacement of endogenous Aβ oligomers from post-mortem Alzheimer's disease brain tissue by this compound.

-

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blot.

-

Procedure:

-

Tissue Preparation: Obtain unfixed, post-mortem human cortical tissue from clinically confirmed AD patients. Prepare 10 µm-thick cryosections and mount them on glass slides.

-

Incubation: Incubate the tissue sections with ascending concentrations of this compound (or vehicle control) in a suitable buffer (e.g., artificial CSF) for a defined period (e.g., 2 hours) at 37°C.

-

Supernatant Collection: Carefully collect the supernatant (incubation buffer) from each slide. This supernatant now contains any Aβ oligomers that were displaced from the tissue.

-

Quantification (ELISA): Analyze the collected supernatant using an ELISA specific for total Aβ. This quantifies the total amount of Aβ displaced from the tissue sections.

-

Confirmation (Western Blot): To confirm that the displaced material is oligomeric, subject the supernatant to non-denaturing western blotting using an oligomer-specific antibody (e.g., A11). This provides qualitative confirmation of the presence of Aβ oligomers.

-

Protocol: CSF Proteomic Analysis

This protocol is used to identify and quantify changes in the CSF proteome following this compound treatment, providing insights into the drug's downstream biological effects.

-

Objective: To identify pharmacodynamic biomarkers by comparing the CSF proteome of this compound-treated and placebo-treated subjects.

-

Methodology: Tandem Mass Tag (TMT) Mass Spectrometry.

-

Procedure:

-

CSF Collection: Obtain CSF via lumbar puncture from trial participants at baseline (pre-dose) and at the end of the treatment period.

-

Sample Preparation: Reduce and alkylate the proteins within the CSF samples. Digest the proteins into peptides using an enzyme such as trypsin.

-

TMT Labeling: Label the peptides from each sample with a unique isobaric tandem mass tag (TMT) reagent. TMT reagents allow for the simultaneous identification and quantification of proteins from multiple samples in a single analysis.

-

Pooling and Fractionation: Combine the TMT-labeled peptide samples into a single multiplexed sample. Fractionate the pooled sample using high-pH reversed-phase liquid chromatography to reduce complexity.

-

LC-MS/MS Analysis: Analyze each fraction by nano-flow liquid chromatography coupled to a high-resolution mass spectrometer. The instrument isolates peptide precursor ions, fragments them (generating reporter ions from the TMT tags), and measures the mass-to-charge ratio of both the peptide fragments (for identification) and the reporter ions (for quantification).

-

Data Analysis: Use specialized software to identify the peptides and their corresponding proteins. Quantify the relative abundance of each protein across the different samples by comparing the intensities of the TMT reporter ions. Perform statistical analysis to identify proteins that are significantly differentially abundant between the this compound and placebo groups.

-

References

- 1. Sample Preparation for Proteomic Analysis of Cerebrospinal Fluid | Springer Nature Experiments [experiments.springernature.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A phase 1b randomized clinical trial of CT1812 to measure Aβ oligomer displacement in Alzheimer’s disease using an indwelling CSF catheter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of cerebrospinal fluid pharmacodynamic biomarkers and molecular correlates of brain activity in a Phase 2 clinical trial of the Alzheimer's disease drug candidate CT1812 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CT1812 biomarker signature from a meta-analysis of CSF proteomic findings from two Phase 2 clinical trials in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Zervimesine: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zervimesine (formerly CT1812), developed by Cognition Therapeutics, is an investigational small molecule therapeutic targeting neurodegenerative diseases such as Alzheimer's disease and Dementia with Lewy Bodies (DLB).[1] It represents a novel therapeutic approach by targeting the sigma-2 (σ-2) receptor complex, which is implicated in the synaptic toxicity of amyloid-beta (Aβ) and alpha-synuclein (α-synuclein) oligomers.[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on the experimental data and methodologies that underpin its progression.

Discovery and Preclinical Development

This compound emerged from phenotypic screening programs designed to identify compounds that could reverse the synaptotoxicity of soluble Aβ oligomers in cultured neurons.[4] The lead compound, CT1812, was chemically optimized from a series of small molecules that demonstrated the ability to block and displace the binding of various Aβ species to neuronal receptors.

Mechanism of Action

This compound is a brain-penetrant, small-molecule antagonist of the sigma-2 (σ-2) receptor, also known as TMEM97.[5] The therapeutic rationale is based on the understanding that the σ-2 receptor complex acts as a receptor for toxic oligomers of Aβ and α-synuclein at the neuronal synapse.[3][6] By acting as a negative allosteric modulator of this receptor, this compound is hypothesized to:

-

Displace Bound Oligomers: this compound actively displaces Aβ and α-synuclein oligomers that are already bound to synaptic receptors.[3][7]

-

Prevent Oligomer Binding: It prevents the initial binding of these toxic oligomers to neurons.[6]

-

Promote Clearance: By displacing oligomers, it facilitates their clearance into the cerebrospinal fluid (CSF).[7][8]

-

Restore Synaptic Function: This action protects synapses from oligomer-induced toxicity, rescuing synaptic function and potentially slowing cognitive decline.[3][6]

The proposed signaling pathway for this compound's neuroprotective effect is illustrated below.

References

- 1. ir.cogrx.com [ir.cogrx.com]

- 2. ir.cogrx.com [ir.cogrx.com]

- 3. Cognition Therapeutics sets Phase 3 plan for Alzheimer’s drug | CGTX Stock News [stocktitan.net]

- 4. Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A phase 1b randomized clinical trial of CT1812 to measure Aβ oligomer displacement in Alzheimer’s disease using an indw… [ouci.dntb.gov.ua]

- 6. Cognition Therapeutics' Positive Clinical Data from this compound (CT1812) Phase 2 Study in Dementia with Lewy Bodies (DLB) will be Presented in a Podium Presentation at AAIC - BioSpace [biospace.com]

- 7. mdpi.com [mdpi.com]

- 8. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sigma-2 Receptors in Neurodegenerative Disease: A Technical Guide for Researchers

Abstract

The sigma-2 receptor (S2R), recently identified as Transmembrane Protein 97 (TMEM97), has emerged as a critical modulator of cellular homeostasis and a promising therapeutic target for a range of neurodegenerative diseases.[1][2] This technical guide provides an in-depth overview of the core biology of S2R, its implication in the pathogenesis of Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis, and the therapeutic potential of S2R--targeting ligands. We present a comprehensive summary of quantitative data on ligand binding and efficacy, detailed experimental protocols for key assays, and visualizations of associated signaling pathways to support researchers and drug development professionals in this rapidly evolving field.

Introduction to Sigma-2 Receptors (TMEM97)

First distinguished pharmacologically from the sigma-1 receptor in 1990, the molecular identity of the sigma-2 receptor as TMEM97 was only recently established in 2017.[2] TMEM97 is a four-pass transmembrane protein primarily located in the endoplasmic reticulum (ER) and is also found in the plasma membrane and lysosomes.[1][2] S2R is widely expressed in the central nervous system, with high densities in the cerebellum, motor cortex, hippocampus, and substantia nigra.[1]

Functionally, S2R is a multifaceted protein involved in a variety of cellular processes crucial for neuronal health, including:

-

Cholesterol Homeostasis: S2R forms a trimeric complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR).[3][4] This complex is integral to the internalization of LDL cholesterol.[4] S2R also interacts with the Niemann-Pick C1 (NPC1) protein, regulating the transport of cholesterol out of lysosomes.[4]

-

Calcium Signaling: S2R modulates intracellular calcium levels by stimulating the release of calcium from the endoplasmic reticulum.[5][6]

-

Protein Trafficking and Autophagy: The receptor is implicated in the regulation of protein trafficking and autophagy, essential processes for clearing misfolded protein aggregates that are hallmarks of many neurodegenerative diseases.[1][2]

-

Cellular Stress Responses: S2R is involved in the cellular response to oxidative stress and can influence cell survival pathways.[1][5]

Given its central role in these fundamental cellular functions, dysregulation of S2R activity is increasingly linked to the pathophysiology of neurodegenerative disorders.

Role of Sigma-2 Receptors in Neurodegenerative Diseases

Alzheimer's Disease (AD)

The involvement of S2R in AD is the most extensively studied. A key pathological feature of AD is the accumulation of amyloid-beta (Aβ) oligomers, which are highly neurotoxic and lead to synaptic dysfunction and neuronal death.

-

Aβ Oligomer Receptor: The S2R/PGRMC1 complex acts as a binding site for Aβ oligomers on neuronal synapses.[7] This interaction facilitates the internalization of Aβ, leading to synaptotoxicity.[3]

-

Therapeutic Intervention: S2R antagonists, such as the clinical candidate CT1812 , have been shown to displace Aβ oligomers from their binding sites on neurons.[8][9] This action prevents the downstream toxic effects, restores synaptic function, and improves cognitive performance in preclinical models of AD.[8][9]

-

Cholesterol Dysregulation: The role of S2R in cholesterol homeostasis is also highly relevant to AD, as dysregulation of lipid metabolism is a known risk factor for the disease.[10]

Parkinson's Disease (PD) and other α-Synucleinopathies

The aggregation of α-synuclein protein is a central event in the pathogenesis of PD and other α-synucleinopathies like Dementia with Lewy Bodies. Emerging evidence suggests that S2R modulators can mitigate α-synuclein-induced neurotoxicity.[1][2] Preclinical studies have demonstrated that targeting S2R can protect against the detrimental effects of α-synuclein oligomers.[1]

Huntington's Disease (HD)

HD is a genetic disorder caused by a CAG repeat expansion in the huntingtin gene, leading to the production of mutant huntingtin (mHTT) protein. S2R modulators have shown neuroprotective effects in in vitro models of HD.[11] These compounds can reduce the neuronal toxicity induced by mHTT, suggesting a potential therapeutic avenue for this devastating disease.[11]

Amyotrophic Lateral Sclerosis (ALS)

The role of S2R in ALS is an emerging area of research. Some studies suggest a potential link between S2R and the C9orf72 gene, the most common genetic cause of ALS.[12][13] The C9orf72 protein is involved in regulating autophagy and vesicle trafficking, pathways where S2R also plays a role.[13] Further investigation is needed to elucidate the precise nature of the S2R-C9orf72 interaction and its implications for ALS pathology.

Quantitative Data on Sigma-2 Receptor Ligands

The development of selective S2R ligands has been crucial for elucidating the receptor's function and therapeutic potential. The following tables summarize binding affinities and in vivo efficacy data for key S2R modulators.

| Ligand | S2R Ki (nM) | S1R Ki (nM) | Selectivity (S1R/S2R) | Primary Activity | Reference |

| CT1812 | ~10-20 (estimated) | >1000 | >50 | Antagonist | [8][9] |

| SAS-0132 | 5.1 | >1000 | >196 | Antagonist/Modulator | [14][15] |

| DKR-1677 | 5.1 | Not reported | High | Modulator | [5][15] |

| JVW-1625 | 5.5 | 198 | 36 | Modulator | [16] |

| PB28 | 46 | 13 | 0.28 | Agonist | [17] |

| Siramesine | 0.16 | 137 | 856 | Agonist | [18] |

| DTG | 39.9 | 35.5 | 0.89 | Non-selective | [10] |

| RHM-4 | 0.78 | 400 | 513 | Antagonist | [19] |

Table 1: Binding Affinities and Selectivity of Key Sigma-2 Receptor Ligands.

| Ligand | Animal Model | Dosage | Key Findings | Reference |

| CT1812 | mThy1-hAPP751 transgenic mice (AD) | Doses achieving 80% receptor occupancy | Significant cognitive improvement. | [8] |

| SAS-0132 | Thy-1 hAPPLond/Swe+ transgenic mice (AD) | 10 mg/kg, daily | Improved cognitive performance in Y-maze and sociability tests. | [8][14] |

| DKR-1677 | Blast-induced and CCI TBI mice | 3 mg/kg | Decreased axonal degeneration and protected against cognitive impairment. | [15] |

Table 2: In Vivo Efficacy of Selected Sigma-2 Receptor Modulators.

Key Experimental Protocols

This section provides detailed methodologies for fundamental experiments used to study S2R function.

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of a test compound for the S2R.

Materials:

-

Cell or tissue homogenates expressing S2R (e.g., rat liver membranes).

-

Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine).

-

Sigma-1 receptor masking agent: (+)-Pentazocine.

-

Non-specific binding control: Unlabeled DTG.

-

Assay buffer: 50 mM Tris-HCl, pH 8.0.

-

Glass fiber filters (GF/B or GF/C).

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.[20]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-DTG (typically near its Kd, ~5-10 nM), and 100 nM (+)-pentazocine to block binding to sigma-1 receptors.[20]

-

Competition: Add varying concentrations of the unlabeled test compound to the wells. For determining non-specific binding, add a high concentration of unlabeled DTG (e.g., 10 µM).[20]

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow binding to reach equilibrium.[20]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[20]

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[20]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound. Determine the IC₅₀ value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.[20]

Aβ Oligomer Binding Assay in Primary Neurons

This assay assesses the ability of a compound to inhibit the binding of Aβ oligomers to neurons.

Materials:

-

Primary cortical or hippocampal neurons cultured for at least 21 days.

-

Synthetic Aβ₁₋₄₂ oligomers, fluorescently labeled (e.g., with HiLyte Fluor 488).

-

Test compound (e.g., CT1812).

-

Neuronal culture medium.

-

Fixative (e.g., 4% paraformaldehyde).

-

Mounting medium with DAPI.

-

Fluorescence microscope.

Procedure:

-

Neuron Culture: Plate primary neurons on poly-D-lysine coated coverslips and culture for at least 21 days to allow for mature synapse formation.

-

Compound Treatment: Pre-incubate the neurons with the test compound at the desired concentration for 1 hour.

-

Aβ Oligomer Addition: Add fluorescently labeled Aβ oligomers to the culture medium and incubate for 1 hour.

-

Washing and Fixation: Gently wash the neurons to remove unbound oligomers and then fix the cells with 4% paraformaldehyde.

-

Imaging: Mount the coverslips on slides with DAPI-containing mounting medium. Acquire images using a fluorescence microscope, capturing both the DAPI (nuclei) and the fluorescent signal from the labeled Aβ oligomers.

-

Quantification: Quantify the fluorescence intensity of Aβ oligomer binding per neuron or per unit area of neurite. Compare the intensity in compound-treated wells to vehicle-treated controls to determine the percentage of inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the neuroprotective effect of a compound against a specific toxin.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary neurons).

-

Neurotoxin (e.g., Aβ oligomers, rotenone).

-

Test compound.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a detergent-based solution).

-

96-well plate reader.

Procedure:

-

Cell Plating: Seed neuronal cells in a 96-well plate and allow them to adhere overnight.[21][22]

-

Treatment: Pre-treat the cells with the test compound for a specified period (e.g., 1-2 hours).

-

Toxin Exposure: Add the neurotoxin to the wells to induce cell death.

-

MTT Addition: After the toxin incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[21][22]

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.[21][22]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls.

In Vivo Cognitive Assessment (Morris Water Maze)

This protocol assesses spatial learning and memory in rodent models.

Materials:

-

Circular water tank (1.2-2.0 m in diameter).

-

Escape platform submerged 1-2 cm below the water surface.

-

Opaque, non-toxic substance to make the water cloudy (e.g., non-fat dry milk or tempera paint).

-

Video tracking system and software.

-

Distinct visual cues placed around the room.

Procedure:

-

Acquisition Phase (4-5 days):

-

Place the mouse in the water facing the wall of the tank at one of four randomized starting positions.

-

Allow the mouse to swim and find the hidden platform for a maximum of 60-90 seconds.[23][24]

-

If the mouse does not find the platform within the time limit, guide it to the platform.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

-

Probe Trial (Day after last acquisition day):

-

Data Analysis:

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows involving the sigma-2 receptor.

Caption: Aβ Oligomer Binding and Internalization Pathway.

References

- 1. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. uniprot.org [uniprot.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Investigating CT1812: an S2R modulator in development for Alzheimer’s disease | VJDementia [vjdementia.com]

- 10. researchgate.net [researchgate.net]

- 11. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. An interaction between synapsin and C9orf72 regulates excitatory synapses and is impaired in ALS/FTD - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cellular and physiological functions of C9ORF72 and implications for ALS/FTD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. news-medical.net [news-medical.net]

- 16. Targeting σ2R/TMEM97 with novel aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

Zervimesine's Impact on Synaptic Plasticity and Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zervimesine (CT1812) is an investigational, orally bioavailable small molecule that acts as a selective antagonist of the sigma-2 (σ-2) receptor complex. Emerging preclinical and clinical evidence suggests that this compound holds therapeutic potential for neurodegenerative disorders, such as Alzheimer's disease (AD) and Dementia with Lewy Bodies (DLB), by positively modulating synaptic plasticity and function. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, supported by quantitative data from key clinical trials and detailed experimental protocols. The document aims to serve as a comprehensive resource for researchers and drug development professionals in the field of neurodegenerative disease therapeutics.

Introduction

Synaptic dysfunction and loss are early and critical events in the pathophysiology of neurodegenerative diseases, leading to cognitive decline and functional impairment. A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) oligomers, which are known to be highly synaptotoxic.[1] These oligomers bind to neuronal receptors, disrupting synaptic plasticity and leading to a cascade of detrimental downstream effects.[1]

This compound (CT1812) represents a novel therapeutic approach that targets the sigma-2 (σ-2) receptor complex to mitigate the synaptotoxic effects of Aβ oligomers.[1] By acting as a negative allosteric modulator of this receptor complex, this compound reduces the binding affinity of Aβ oligomers to neuronal synapses, thereby protecting them from damage and preserving their function.[2][3] This document synthesizes the available data on this compound's impact on synaptic health and function.

Mechanism of Action: The Sigma-2 Receptor Complex

This compound's primary target is the sigma-2 (σ-2) receptor, a protein also known as Transmembrane Protein 97 (TMEM97).[1] This receptor forms a complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR), which is involved in the cellular uptake of Aβ oligomers.[4][5] By binding to this complex, this compound is thought to induce a conformational change that displaces bound Aβ oligomers and prevents their toxic interaction with synaptic components.[6][7] This action is believed to be the primary mechanism through which this compound exerts its neuroprotective and synaptoprotective effects.

Signaling Pathway

The proposed signaling pathway for this compound's action is depicted below. Aβ oligomers bind to the sigma-2 receptor complex, leading to synaptic dysfunction. This compound, as an antagonist, interferes with this binding, thereby preventing the downstream pathological events.

Quantitative Data from Clinical Trials

This compound has been evaluated in several Phase 2 clinical trials in patients with Alzheimer's disease and Dementia with Lewy Bodies. The following tables summarize the key quantitative findings related to synaptic function and clinical outcomes.

Table 1: SEQUEL Study (NCT04735536) - Quantitative Electroencephalography (qEEG) in Mild-to-Moderate AD

| Parameter | Treatment Group | Result | p-value | Reference(s) |

| Global Relative Theta Power | This compound vs. Placebo | Consistent numerical reduction | 0.123 (non-significant) | [4][8][9] |

| Regional Relative Theta Power (Central) | This compound vs. Placebo | Statistically significant reduction | <0.006 | [4][9] |

| Global Alpha AEC-c (Functional Connectivity) | This compound vs. Placebo | Nominally significant improvement | 0.034 | [4][8][9] |

Table 2: SHINE Study (NCT03507790) - Cognitive and Functional Outcomes in Mild-to-Moderate AD (6 Months)

| Endpoint | Subgroup | This compound (Pooled Doses) | Placebo | % Slowing of Decline | Reference(s) |

| ADAS-Cog 11 | Overall Population | -1.66 point decline | -2.70 point decline | 39% | [10] |

| ADAS-Cog 11 | Low Plasma p-tau217 | - | - | 95% | [11] |

| MMSE | Low Plasma p-tau217 | - | - | 108% | [11] |

Table 3: SHIMMER Study (NCT05225415) - Clinical Outcomes in Dementia with Lewy Bodies (6 Months)

| Endpoint | This compound vs. Placebo | Improvement/Reduction | Reference(s) |

| Neuropsychiatric Inventory (NPI) | 86% improvement | Reduced anxiety, hallucinations, and delusions | [12][13] |

| Clinician Assessment of Fluctuation (CAF) | 91% reduction in cognitive fluctuations | - | [12][13] |

| ADCS-Activities of Daily Living (ADCS-ADL) | 52% preservation of functional ability | - | [13] |

| MDS-United Parkinson's Disease Rating Scale (MDS-UPDRS) | 62% maintenance of motor function | - | [13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's effects.

In Vitro Synapse Protection Assay

This protocol is based on the methodology described in preclinical studies of this compound.[1][14]

-

Cell Culture: Primary hippocampal or cortical neurons are cultured to maturity to allow for the formation of synaptic connections.

-

Treatment: Cultures are treated with synaptotoxic concentrations of Aβ oligomers in the presence or absence of varying concentrations of this compound.

-

Incubation: The treated cultures are incubated for a period of 24 to 48 hours to allow for the effects of Aβ oligomers and this compound to manifest.

-

Immunocytochemistry: Neurons are fixed, permeabilized, and stained with antibodies against presynaptic (e.g., synaptophysin) and postsynaptic (e.g., PSD-95) markers.

-

Imaging and Analysis: High-resolution images of the stained neurons are captured using automated microscopy. The number and density of colocalized presynaptic and postsynaptic puncta are quantified using image analysis software to determine synaptic density.

Quantitative Electroencephalography (qEEG) in Clinical Trials

The following protocol outlines the methodology used in the SEQUEL study (NCT04735536) to assess the impact of this compound on synaptic function.[8][9][15]

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study design is employed. Patients receive this compound (e.g., 300 mg daily) or a matching placebo for a defined treatment period (e.g., 29 days), followed by a washout period and then crossover to the other treatment arm.[15]

-

EEG Recording: Resting-state EEG is recorded at baseline and at the end of each treatment period. Recordings are typically performed with the patient in a relaxed, eyes-closed state.

-

Data Processing: The raw EEG data is pre-processed to remove artifacts (e.g., eye blinks, muscle activity). The cleaned data is then subjected to quantitative analysis.

-

Spectral Analysis: The EEG signal is decomposed into different frequency bands (e.g., delta, theta, alpha, beta). The relative power of each band is calculated. A key endpoint is the change in relative theta power, as an increase is associated with cognitive decline in AD.[4][8][9]

-

Functional Connectivity Analysis: Measures such as the Amplitude Envelope Correlation corrected for volume conduction (AEC-c) are calculated to assess the functional connectivity between different brain regions. An improvement in alpha band connectivity is a positive indicator of synaptic function.[4][8][9]

-

Statistical Analysis: A linear mixed model is used to analyze the change from baseline in qEEG parameters, with fixed effects for treatment, sequence, and period, and a random effect for the subject.[15]

Conclusion

This compound is a promising therapeutic candidate that targets the sigma-2 receptor complex to protect synapses from the toxic effects of Aβ oligomers. The available data from preclinical and clinical studies provide a strong rationale for its continued development for the treatment of Alzheimer's disease and other neurodegenerative disorders. Quantitative EEG and cognitive assessments have demonstrated this compound's potential to positively impact synaptic function and slow disease progression. Further research, including larger and longer-term clinical trials, is warranted to fully elucidate the therapeutic benefits of this compound in neurodegenerative diseases. This technical guide serves as a foundational resource for understanding the scientific basis of this compound's mechanism of action and its observed effects on synaptic plasticity and function.

References

- 1. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. intuitionlabs.ai [intuitionlabs.ai]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Cognition Therapeutics Announces Positive Topline Results for CT1812 Phase 2 SEQUEL Study for Mild-to-Moderate Alzheimer’s Disease - BioSpace [biospace.com]

- 5. ir.cogrx.com [ir.cogrx.com]

- 6. The Allosteric Antagonist of the Sigma-2 Receptors—Elayta (CT1812) as a Therapeutic Candidate for Mild to Moderate Alzheimer’s Disease: A Scoping Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CT1812 biomarker signature from a meta-analysis of CSF proteomic findings from two Phase 2 clinical trials in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jpreventionalzheimer.com [jpreventionalzheimer.com]

- 9. A Pilot Electroencephalography Study of the Effect of CT1812 Treatment on Synaptic Activity in Patients with Mild to Moderate Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neurologylive.com [neurologylive.com]

- 11. ir.cogrx.com [ir.cogrx.com]

- 12. neurologylive.com [neurologylive.com]

- 13. Investigative Therapy Linked to Improved Cognitive, Behavioral, Functional, and Motor Outcomes for People with Dementia with Lewy Bodies - - Practical Neurology [practicalneurology.com]

- 14. alzdiscovery.org [alzdiscovery.org]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Zervimesine in Preclinical Alzheimer's Models: A Detailed Guide for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the use of Zervimesine (CT1812), an investigational sigma-2 receptor antagonist, in in vivo mouse models of Alzheimer's disease. The information compiled is intended for researchers, scientists, and drug development professionals, offering a summary of key preclinical findings and methodologies to support further investigation into this promising therapeutic candidate.

Mechanism of Action

This compound is a novel, orally bioavailable, and brain-penetrant small molecule that targets the sigma-2 receptor. This receptor is implicated in the synaptic binding of amyloid-beta (Aβ) oligomers, which are considered key initiators of synaptic dysfunction and cognitive decline in Alzheimer's disease. By acting as a sigma-2 receptor antagonist, this compound has been shown to displace Aβ oligomers from their binding sites on neurons, thereby mitigating their neurotoxic effects.[1][2][3][4][5] Preclinical evidence strongly suggests that this mechanism of action can lead to the restoration of synaptic function and improvement in cognitive performance in mouse models of Alzheimer's disease.[1][2][3][4][5]

Signaling Pathway and Experimental Workflow

The proposed mechanism of this compound involves the allosteric modulation of the sigma-2 receptor, which in turn reduces the affinity of Aβ oligomers for their synaptic receptors. This disruption of the Aβ oligomer binding cascade is hypothesized to be the primary mode of action leading to the observed neuroprotective effects.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cognition Therapeutics Publishes Clinical Evidence that CT1812 Displaces Aβ Oligomers from Binding to Neuronal Synapses in Alzheimer’s Disease- First Human Evidence that CT1812 Selectively Engages Aβ Oligomers - BioSpace [biospace.com]

- 4. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Publication: Preclinical and clinical biomarker studies of CT1812: A novel approach … [neurobiobank.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Zervimesine

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Zervimesine (CT1812), a novel sigma-2 (σ2) receptor antagonist under investigation for the treatment of Alzheimer's disease and other neurodegenerative disorders.[1][2] Due to the absence of a publicly available, validated HPLC method for this compound, this document provides a scientifically robust, hypothetical protocol based on the physicochemical properties inferred from its chemical structure. The proposed reversed-phase HPLC method with UV detection is designed for accuracy, precision, and specificity, making it suitable for the quantification of this compound in bulk drug substances and for research purposes.

Introduction

This compound is a small molecule with the chemical formula C24H33NO4S and a molar mass of 431.59 g·mol−1.[2] It is an orally bioavailable, brain-penetrant antagonist of the sigma-2 (σ2) receptor.[3] The therapeutic rationale for this compound stems from its ability to displace toxic amyloid-beta (Aβ) oligomers from their binding sites on neuronal receptors, thereby mitigating synaptic toxicity, a key pathological feature of Alzheimer's disease.[3] As this compound progresses through clinical trials, the need for a reliable analytical method for its quantification is critical for quality control and research applications. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document outlines a proposed HPLC method for this compound.

Chemical Structure

Figure 1: Chemical Structure of this compound

A 2D representation of the chemical structure of this compound.

Experimental Protocol: Proposed HPLC Method

This proposed method is a starting point for method development and will require validation for specific applications.

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or variable wavelength detector (VWD).

-

Chromatography Data System (CDS): OpenLab CDS or equivalent.

-

Analytical Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).

-

Standard: this compound reference standard.

Chromatographic Conditions

A summary of the proposed chromatographic conditions is provided in Table 1.

| Parameter | Recommended Condition |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 60% B to 90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 275 nm |

| Run Time | 15 minutes |

Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis.

Preparation of Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions should be used to construct a calibration curve.

-